

# An In-Depth Technical Guide to 1-[4-(1-methylethoxy)phenyl]-1-propanone

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## Compound of Interest

Compound Name:	1-(4-Isopropoxyphenyl)propan-1-one
CAS No.:	35081-48-2
Cat. No.:	B182757

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For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-[4-(1-methylethoxy)phenyl]-1-propanone, a ketone of interest in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis strategies, structural characterization, and its emerging role as a scaffold in drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis and pharmaceutical development.

## Chemical Identity and Nomenclature

1-[4-(1-methylethoxy)phenyl]-1-propanone is an aromatic ketone characterized by a propanone group and an isopropoxy substituent on the phenyl ring. A clear understanding of its nomenclature is crucial for unambiguous communication in a research and development setting.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(4-propan-2-yloxyphenyl)propan-1-one[1]
Synonyms	1-(4-isopropoxyphenyl)propan-1-one, 4'-Isopropoxypropiophenone, p-Isopropoxypropiophenone, 1-Propanone, 1-[4-(1-methylethoxy)phenyl]-[1]
CAS Number	35081-48-2[1]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>2</sub> [1]
Molecular Weight	192.25 g/mol [1]

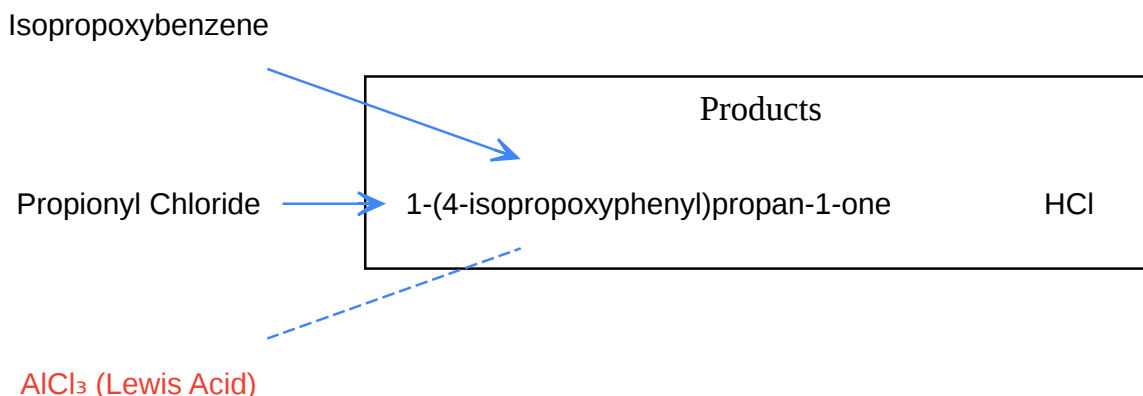
## Synthesis Methodologies

The synthesis of 1-[4-(1-methylethoxy)phenyl]-1-propanone can be approached through two primary and well-established synthetic strategies: Friedel-Crafts acylation and Williamson ether synthesis. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

### Friedel-Crafts Acylation of Isopropoxybenzene

This is a direct and efficient method for the synthesis of the target compound. The reaction involves the electrophilic acylation of isopropoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl<sub>3</sub>).

Reaction Scheme:



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Figure 1: Friedel-Crafts Acylation of Isopropoxybenzene.

#### Experimental Protocol:

A detailed protocol for a similar Friedel-Crafts acylation is as follows, which can be adapted for the synthesis of the target molecule[2]:

- To a stirred mixture of anhydrous aluminum trichloride in a suitable dry solvent (e.g., dichloromethane) at a reduced temperature (e.g.,  $-10^{\circ}\text{C}$ ), a mixture of isopropoxybenzene and propionyl chloride is added dropwise over a period of time, maintaining the temperature between  $-5^{\circ}\text{C}$  and  $0^{\circ}\text{C}$ . [2]
- After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 30 minutes) to ensure complete reaction. [2]
- The reaction is then quenched by carefully adding a dilute solution of hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with the organic solvent. [2]
- The combined organic extracts are washed with water and a saturated solution of sodium bicarbonate to neutralize any remaining acid. [2]

- The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]
- The crude product can be further purified by techniques such as distillation or column chromatography.

#### Causality Behind Experimental Choices:

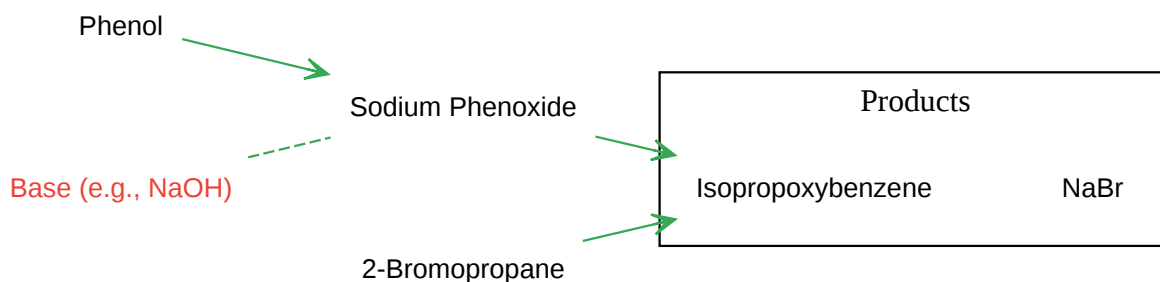
- **Anhydrous Conditions:** The use of anhydrous aluminum trichloride and a dry solvent is critical as the Lewis acid catalyst is highly reactive with water, which would deactivate it and inhibit the reaction.
- **Low Temperature:** The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate, prevent side reactions, and improve the selectivity for the desired para-substituted product.
- **Quenching with Acid:** The addition of dilute acid is necessary to decompose the aluminum chloride complex formed with the ketone product, thereby liberating the final product.
- **Washing with Bicarbonate:** This step is essential to remove any unreacted acid and acidic byproducts, which could interfere with the isolation and purification of the product.

## Williamson Ether Synthesis followed by Friedel-Crafts Acylation

An alternative two-step approach involves first synthesizing isopropoxybenzene via Williamson ether synthesis, followed by a Friedel-Crafts acylation. This method is particularly useful if isopropoxybenzene is not readily available.

### Step 1: Williamson Ether Synthesis of Isopropoxybenzene

This reaction involves the deprotonation of phenol to form the phenoxide ion, which then acts as a nucleophile to displace a halide from 2-bromopropane.



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## Sources

- 1. [1-\(4-Isopropoxyphenyl\)propan-1-one | C12H16O2 | CID 1529886 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [prepchem.com \[prepchem.com\]](#)
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